

1-Acetylindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetylindole

Cat. No.: B1583761

[Get Quote](#)

CAS Number: 576-15-8

This technical guide provides an in-depth overview of **1-acetylindole**, a key heterocyclic compound utilized in various research and development applications, particularly in the fields of medicinal chemistry and drug discovery. This document outlines its fundamental physical properties, a detailed experimental protocol for its synthesis, and its role in biological systems.

Core Physical and Chemical Properties

1-Acetylindole is a colorless to yellow clear liquid at room temperature.^[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	576-15-8	[2] [3]
Molecular Formula	C ₁₀ H ₉ NO	[2]
Molecular Weight	159.18 g/mol	[2]
Boiling Point	123-125 °C at 8 mmHg	
Density	1.387 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.607	
Solubility	Soluble in alcohol. Water solubility is 2275 mg/L at 25 °C (estimated).	[1]
Appearance	Colorless to yellow clear liquid	[1]

Synthesis of 1-Acetylindole: Experimental Protocol

The following protocol details a common and effective method for the N-acetylation of indole to synthesize **1-acetylindole**. This procedure is adapted from established methods for the N-acetylation of indoles.[\[4\]](#)[\[5\]](#)

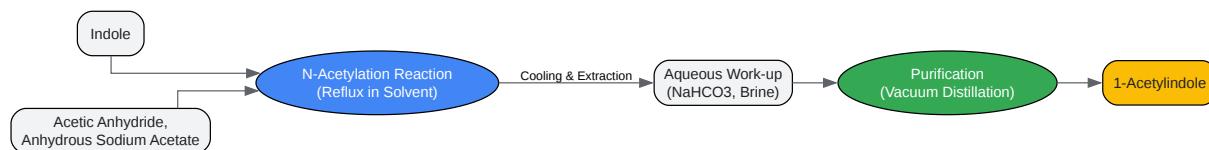
Materials:

- Indole
- Acetic anhydride
- Anhydrous sodium acetate
- Anhydrous organic solvent (e.g., Toluene, Dichloromethane)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve indole in a suitable anhydrous organic solvent.
- Addition of Reagents: Add anhydrous sodium acetate to the solution, followed by the slow, dropwise addition of acetic anhydride under stirring.
- Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period, typically monitored by thin-layer chromatography (TLC) to track the consumption of the indole starting material.
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
- Extraction: The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid and anhydride, followed by a wash with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude **1-acetylindole**.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure **1-acetylindole**.


Biological Significance and Therapeutic Potential

While specific signaling pathways directly modulated by **1-acetylindole** are not extensively documented in publicly available literature, the broader class of indole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. Indole alkaloids, for which 3-acetylindole is a key starting material, have demonstrated numerous therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7]

Derivatives of indole are known to interact with various biological targets. For instance, they can act as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth and development.[8] The indole nucleus is a prominent feature in many drugs and has been identified as a critical component for agents used in the treatment of chemotherapy-induced nausea, headaches, and as antihypertensive and antineoplastic agents.[9] The functionalization of the indole core, such as the introduction of an acetyl group at the N-1 position, is a common strategy in the synthesis of more complex and biologically active molecules.[4]

Visualizing the Synthesis Workflow

To provide a clear overview of the synthesis process, the following diagram illustrates the key steps and transformations involved in the N-acetylation of indole to produce **1-acetylindole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-acetylindole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-acetyl indole, 576-15-8 [thegoodsentscompany.com]
- 2. scbt.com [scbt.com]
- 3. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Acetylindole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583761#1-acetylindole-cas-number-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com